

Azido-PEG12-NHS Ester: A Comprehensive Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Azido-PEG12-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Azido-PEG12-NHS ester**, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and diagnostics. This document offers detailed data, experimental protocols, and workflow visualizations to empower researchers in leveraging the full potential of this versatile reagent.

Introduction to Azido-PEG12-NHS Ester

Azido-PEG12-NHS ester is a chemical modification reagent that features a terminal azide group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene glycol (PEG) spacer. The azide group facilitates "click chemistry" reactions with alkyne-containing molecules, while the NHS ester reacts efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and reduces steric hindrance.^{[1][2]}

Solubility Profile

The solubility of **Azido-PEG12-NHS ester** is a critical parameter for its effective use in various experimental settings. While precise quantitative solubility limits are not extensively published, the following tables summarize its qualitative solubility in common laboratory solvents and provide a practical concentration for creating stock solutions.

Table 1: Qualitative Solubility of **Azido-PEG12-NHS Ester**

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	[2][3][4][5]
Dimethylformamide (DMF)	Soluble	[2][3][4]
Dichloromethane (DCM)	Soluble	[3][5]
Methylene Chloride	Soluble	[4]
Acetonitrile	Soluble	[4][5]
N,N-Dimethylacetamide (DMAC)	Soluble	[4]
Tetrahydrofuran (THF)	Soluble	[5]
Water	Described as "aqueous soluble" crosslinker, but the NHS ester is prone to rapid hydrolysis. The PEG spacer imparts hydrophilicity to the final conjugate.	[1][3][6]

Note: For practical applications, stock solutions are typically prepared in anhydrous organic solvents. For instance, a 10 mM stock solution in DMSO is commonly used for subsequent dilutions into aqueous reaction buffers.[7]

Stability and Handling

The stability of **Azido-PEG12-NHS ester**, particularly its NHS ester moiety, is highly dependent on environmental conditions such as pH, temperature, and moisture. Proper handling and storage are crucial to maintain its reactivity.

Storage: It is recommended to store **Azido-PEG12-NHS ester** at -20°C in a sealed container, protected from moisture and light.[2]

Handling: Before use, the reagent should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Anhydrous solvents should be used for preparing stock solutions.^[2]

Table 2: Stability of the NHS Ester Moiety in Aqueous Solutions

pH	Temperature (°C)	Half-life
7.0	0	4 - 5 hours
8.0	Room Temperature	1 hour
8.6	4	10 minutes

Note: The hydrolysis of the NHS ester is a competing reaction to the desired amidation. The rate of hydrolysis increases with higher pH.^[8]

Experimental Protocols

Protocol for Determining NHS Ester Stability (Hydrolysis Assay)

This protocol allows for the assessment of the stability of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.

Materials:

- **Azido-PEG12-NHS ester**
- Amine-free buffer at the desired pH (e.g., phosphate buffer)
- Anhydrous DMSO or DMF
- Quartz cuvettes
- UV-Vis Spectrophotometer

Procedure:

- Prepare a stock solution of **Azido-PEG12-NHS ester** in anhydrous DMSO or DMF.
- Dilute the stock solution into the amine-free aqueous buffer to a final concentration suitable for spectrophotometric analysis.
- Immediately measure the absorbance at 260 nm at time zero (A_0).
- Incubate the solution at a controlled temperature.
- Periodically measure the absorbance at 260 nm (A_t) over time.
- The rate of hydrolysis can be determined by plotting the change in absorbance over time. The half-life is the time it takes for the absorbance to reach half of its maximum change.

General Protocol for Protein Labeling

This protocol outlines a general procedure for labeling a protein with **Azido-PEG12-NHS ester**.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Azido-PEG12-NHS ester**
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment

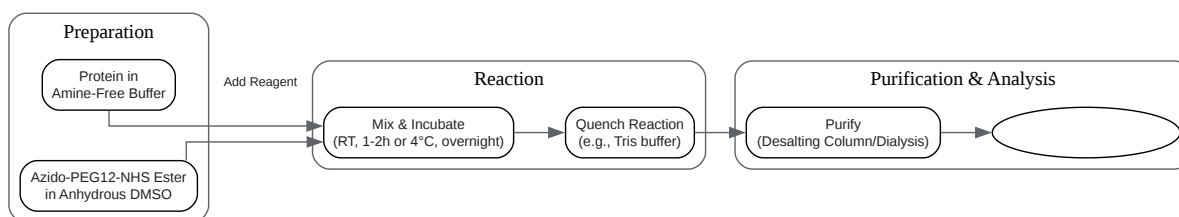
Procedure:

- **Protein Preparation:** Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
- **Reagent Preparation:** Immediately before use, dissolve the **Azido-PEG12-NHS ester** in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

- Labeling Reaction: Add a 5- to 20-fold molar excess of the **Azido-PEG12-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.

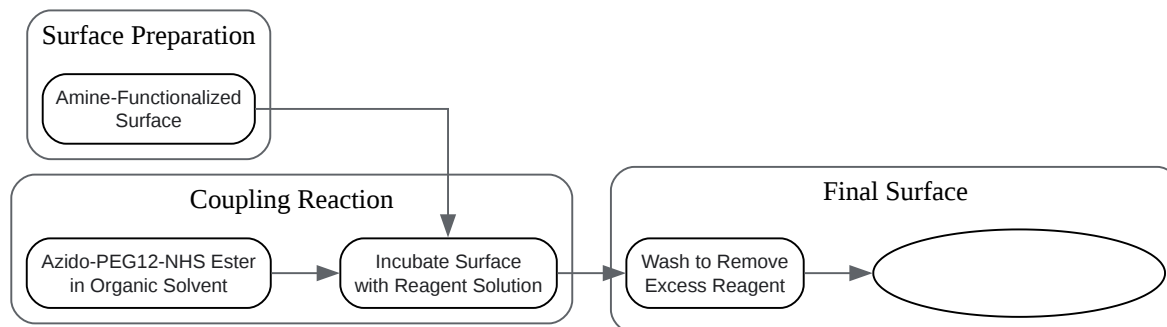
Visualized Workflows

The following diagrams illustrate common experimental workflows involving **Azido-PEG12-NHS ester**.



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Caption: Workflow for Protein Labeling with **Azido-PEG12-NHS Ester**.



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Caption: Workflow for Surface Functionalization.

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